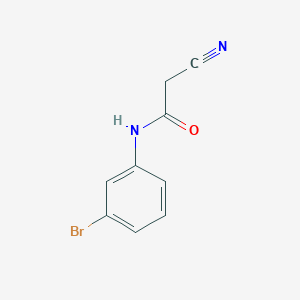

N-(3-bromophenyl)-2-cyanoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-2-cyanoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the field of medicinal chemistry for the development of new drugs.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Synthesis of Novel Compounds with Antimicrobial Properties : Compounds incorporating a sulfamoyl moiety derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor and Anticancer Applications

- Novel Bromophenol Derivatives for Cancer Treatment : A study focused on a bromophenol derivative, BOS-102, which showed significant anticancer activities in human lung cancer cells (Guo et al., 2018).

- Synthesis of Heterocyclic Compounds for Antitumor Evaluation : Various heterocyclic derivatives derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and evaluated for their antitumor activities, revealing high inhibitory effects on different cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antidiabetic Applications

- Indole-Based Hybrid Oxadiazole Scaffolds as Antidiabetic Agents : A range of N-substituted derivatives synthesized from 2-bromo-N-phenyl/arylacetamides were tested for their antidiabetic potential, showing significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).

Other Applications

- Epoxy Resin Curing : Cyanoacetamides, including compounds related to N-(3-bromophenyl)-2-cyanoacetamide, have been identified as novel curing agents for epoxy resins, yielding products with high mechanical strength and adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target specific proteins such as enoyl acyl carrier protein reductase (inha) in complex with n - (4-methylbenzoyl)-4-benzylpiperidine . These proteins play a crucial role in the survival and virulence of certain bacteria, making them potential targets for antibacterial drugs .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Similar compounds have been shown to interfere with the synthesis of mycolic acids, which are essential components of the cell wall of certain bacteria . This interference can inhibit the growth and proliferation of these bacteria, leading to their eventual death .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to the disruption of essential biological processes in its target organisms, thereby exerting its therapeutic effects .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUWEMQIWPEFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-cyanoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,4-bis(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B461603.png)

![3-[(4-Methoxy-phenylamino)-methyl]-5-(4-methylsulfanyl-benzylidene)-thiazolidine](/img/structure/B461605.png)

![3-[(3,4-Dichloroanilino)methyl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B461606.png)

![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B461608.png)

![3-[5-[(Z)-[3-(3-fluorophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]-2-furyl]benzoic acid](/img/structure/B461612.png)

![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-{4-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461613.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461614.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461617.png)

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B461626.png)